1,1-Difluorospiro[2.3]hexane-5-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Bioisostere Design

1,1-Difluorospiro[2.3]hexane-5-carboxylic acid (CAS 1955514-17-6) is a fluorinated spirocyclic carboxylic acid with the molecular formula C₇H₈F₂O₂ and a molecular weight of 162.13 g/mol. It features a strained spiro[2.3]hexane core—a cyclopropane ring fused to a cyclobutane ring at a single quaternary spiro carbon—bearing two geminal fluorine atoms at the 1-position of the cyclopropane ring and a carboxylic acid substituent at the 5-position of the cyclobutane ring.

Molecular Formula C7H8F2O2
Molecular Weight 162.13 g/mol
CAS No. 1955514-17-6
Cat. No. B1435347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Difluorospiro[2.3]hexane-5-carboxylic acid
CAS1955514-17-6
Molecular FormulaC7H8F2O2
Molecular Weight162.13 g/mol
Structural Identifiers
SMILESC1C(CC12CC2(F)F)C(=O)O
InChIInChI=1S/C7H8F2O2/c8-7(9)3-6(7)1-4(2-6)5(10)11/h4H,1-3H2,(H,10,11)
InChIKeyCSENACBSALYMRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Difluorospiro[2.3]hexane-5-carboxylic acid (CAS 1955514-17-6) – A gem-Difluorinated Spirocyclic Carboxylic Acid Building Block for Medicinal Chemistry and Procurement Evaluation


1,1-Difluorospiro[2.3]hexane-5-carboxylic acid (CAS 1955514-17-6) is a fluorinated spirocyclic carboxylic acid with the molecular formula C₇H₈F₂O₂ and a molecular weight of 162.13 g/mol . It features a strained spiro[2.3]hexane core—a cyclopropane ring fused to a cyclobutane ring at a single quaternary spiro carbon—bearing two geminal fluorine atoms at the 1-position of the cyclopropane ring and a carboxylic acid substituent at the 5-position of the cyclobutane ring [1]. This compound belongs to the class of gem-difluorocyclopropane-containing spirocyclic building blocks increasingly recognized in medicinal chemistry as three-dimensional bioisosteres capable of imposing beneficial physicochemical properties—including modulated acidity, conformational restriction, and enhanced metabolic stability—on lead compounds [2]. The compound is registered in the ECHA C&L Inventory under EC number 850-672-1 with notified harmonized classification [3].

Why 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid Cannot Be Replaced by a Non-Fluorinated Spiro[2.3]hexane or a Simple gem-Difluorocycloalkane Carboxylic Acid


Generic substitution of 1,1-difluorospiro[2.3]hexane-5-carboxylic acid with the non-fluorinated spiro[2.3]hexane-5-carboxylic acid (CAS 1273567-26-2) or regioisomeric difluoro analogs (e.g., 2,2-difluorospiro[2.3]hexane-1-carboxylic acid, CAS 1936230-67-9) leads to fundamentally different physicochemical and stereochemical profiles that directly impact downstream lead optimization outcomes. The gem-difluorination at the cyclopropane 1-position inductively lowers the carboxylic acid pKa by approximately 0.6 log units relative to the non-fluorinated parent, altering ionization state at physiological pH and consequently affecting protein binding, membrane permeability, and formulation behavior . The strained spiro[2.3]hexane scaffold itself has been validated as a conformationally restricted piperidine/cycloalkane bioisostere, but the addition of the gem-difluoro group further tunes lipophilicity and provides a metabolic soft spot blocking effect that the non-fluorinated analog cannot replicate [1]. Simply swapping for a non-spirocyclic gem-difluorocycloalkane carboxylic acid forfeits the three-dimensional exit vector geometry that the spiro architecture provides, which is critical for optimizing target engagement in flat binding pockets [2].

Quantitative Differentiation Evidence for 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid Against Closest Analogs


Carboxylic Acid pKa Depression by gem-Difluorination: 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid vs. Non-Fluorinated Spiro[2.3]hexane-5-carboxylic acid

The carboxylic acid pKa of 1,1-difluorospiro[2.3]hexane-5-carboxylic acid is predicted to be 4.23±0.40, compared to 4.82±0.20 for the non-fluorinated spiro[2.3]hexane-5-carboxylic acid (CAS 1273567-26-2), representing a pKa decrease of approximately 0.59 units attributable to the electron-withdrawing inductive effect of the gem-difluoro substituent on the cyclopropane ring . This pKa shift is consistent with the class-level observation that gem-difluorination of cycloalkane carboxylic acids typically reduces pKa by 0.5–0.8 units, as systematically documented for functionalized gem-difluorinated cycloalkanes [1].

Medicinal Chemistry Physicochemical Profiling Bioisostere Design

Density and Molecular Packing: 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid vs. Non-Fluorinated Analog

1,1-Difluorospiro[2.3]hexane-5-carboxylic acid exhibits a predicted density of 1.42±0.1 g/cm³, compared to 1.2±0.1 g/cm³ for the non-fluorinated spiro[2.3]hexane-5-carboxylic acid (CAS 1273567-26-2), representing a ~18% increase in density . The boiling point shifts from 239.9±8.0 °C (non-fluorinated) to 258.1±40.0 °C (target), and the refractive index decreases from 1.536 to 1.479, all consistent with the increased molecular weight (162.13 vs. 126.15 g/mol) and polarizability changes induced by fluorine substitution .

Physical Organic Chemistry Crystallography Solid-State Properties

Stereochemical Composition: Racemic Mixture (CAS 1955514-17-6) vs. Defined trans Enantiomer (CAS 1773508-80-7)

CAS 1955514-17-6 is supplied as the racemic mixture (rac-(3r,5r)-1,1-difluorospiro[2.3]hexane-5-carboxylic acid), whereas CAS 1773508-80-7 is the defined trans-(3R,5r) enantiomer and CAS 1773508-79-4 is the cis-(3S,5s) enantiomer . The racemate is available at ≥97% purity from multiple vendors (e.g., Chemscene, Leyan) at prices reflecting typical racemic building block economics, while the enantiopure trans isomer (CAS 1773508-80-7) is offered at 98% purity by Leyan under a separate catalog number . The racemate provides a cost-effective entry point for achiral or racemic screening libraries, whereas procurement of a specific enantiomer is required when stereochemistry is critical for target engagement.

Stereochemistry Chiral Resolution Procurement Strategy

Topological Polar Surface Area and Hydrogen Bonding Profile vs. Regioisomeric 2,2-Difluorospiro[2.3]hexane-1-carboxylic acid

1,1-Difluorospiro[2.3]hexane-5-carboxylic acid (CAS 1955514-17-6) has a topological polar surface area (TPSA) of 37.3 Ų with 1 hydrogen bond donor and 4 hydrogen bond acceptors . The regioisomeric 2,2-difluorospiro[2.3]hexane-1-carboxylic acid (CAS 1936230-67-9), bearing the carboxylic acid at the 1-position of the cyclopropane rather than the 5-position of the cyclobutane, presents a distinct exit vector geometry that produces different spatial orientation of the carboxylate relative to the difluorocyclopropane moiety . While the TPSA and H-bond counts are identical, the altered position of the carboxylic acid relative to the spiro center affects the three-dimensional presentation of the polar functionality, a parameter critical for bioisosteric matching in structure-based drug design [1].

Computational Chemistry Drug-Likeness Bioisostere Evaluation

Hazard Classification and Shipping Requirements: 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid under Harmonized CLP Criteria

1,1-Difluorospiro[2.3]hexane-5-carboxylic acid (CAS 1955514-17-6) carries a notified harmonized classification under the CLP Regulation: Acute Toxicity Category 4 (H302 – harmful if swallowed), Skin Irritation Category 2 (H315 – causes skin irritation), Eye Irritation Category 2A (H319 – causes serious eye irritation), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335 – may cause respiratory irritation), with GHS07 (Warning) pictogram [1]. The non-fluorinated analog spiro[2.3]hexane-5-carboxylic acid (CAS 1273567-26-2) does not have an equivalent notified harmonized classification in the ECHA C&L Inventory, suggesting that the introduction of fluorine atoms alters the toxicological profile sufficiently to trigger regulatory notification requirements [2]. The target compound requires storage at 2–8°C, whereas the non-fluorinated analog is stored at room temperature .

Chemical Safety Regulatory Compliance Procurement Logistics

Class-Level Evidence: gem-Difluorocyclopropane Metabolic Stability Advantage Over Non-Fluorinated Cyclopropane Analogs

While no direct metabolic stability comparison between 1,1-difluorospiro[2.3]hexane-5-carboxylic acid and its non-fluorinated analog has been published, class-level evidence consistently demonstrates that gem-difluorocyclopropane moieties resist cytochrome P450-mediated oxidation at the fluorinated carbon due to the strength of the C–F bond and the electron-withdrawing effect that deactivates adjacent C–H bonds toward oxidative metabolism [1]. Systematic studies on gem-difluorinated cycloalkane carboxylic acids and amines have shown that gem-CF₂ introduction reduces intrinsic clearance in human liver microsomes compared to non-fluorinated counterparts, while simultaneously modulating pKa and logP in a predictable manner [2]. The gem-difluorocyclopropane substructure is explicitly recognized as a metabolically stabilized surrogate for the oxidation-prone cyclopropane ring in medicinal chemistry programs .

Drug Metabolism Pharmacokinetics Fluorine Medicinal Chemistry

Recommended Application Scenarios for 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid Based on Quantitative Differentiation Evidence


Lead Optimization of Carboxylic Acid-Containing Pharmacophores Requiring Fine-Tuned Acidity (pKa ~4.2 vs. ~4.8 for Non-Fluorinated Analog)

When a medicinal chemistry program identifies that the target engagement or ADME profile of a lead series is sensitive to the carboxylic acid pKa, 1,1-difluorospiro[2.3]hexane-5-carboxylic acid provides a ~0.6 unit pKa reduction relative to the non-fluorinated spiro[2.3]hexane-5-carboxylic acid scaffold . This modulated acidity can be exploited to optimize the ratio of neutral acid to carboxylate anion at physiological pH, directly influencing passive membrane permeability, plasma protein binding, and solubility. The class-level metabolic stability advantage of the gem-difluorocyclopropane further supports its use when cyclopropane ring oxidation is a suspected clearance pathway [5].

Fragment-Based Screening Libraries Requiring sp³-Rich, Three-Dimensional Bioisosteres with Defined Exit Vector Geometry

The spiro[2.3]hexane scaffold has been validated as a piperidine/cycloalkane bioisostere through exit vector plot (EVP) analysis, providing a conformationally restricted, three-dimensional alternative to flat aromatic rings . The 5-carboxylic acid substitution pattern of this compound places the derivatizable handle at a specific exit vector from the spiro junction, distinct from the 1-carboxylic acid regioisomer (CAS 1936230-67-9). For fragment libraries designed to probe protein binding pockets requiring a precisely oriented carboxylate, this regioisomer offers a defined geometry that cannot be replicated by the 1-substituted analog [5].

Cost-Effective Racemic Screening Preceding Enantioselective Lead Optimization

Initial hit identification and preliminary SAR can be conducted using the racemic mixture (CAS 1955514-17-6, ≥97% purity), which offers more favorable pricing and broader vendor availability compared to the enantiopure trans isomer (CAS 1773508-80-7) or cis isomer (CAS 1773508-79-4) . Once stereospecific activity is confirmed, the procurement strategy can transition to the relevant enantiopure building block without wasted investment in chiral material during the exploratory phase. This staged procurement approach is consistent with industry best practices for spirocyclic building block supply chain management.

Synthesis of Fluorinated Peptidomimetics and Conformationally Restricted Amino Acid Analogs

The carboxylic acid functionality at the 5-position enables direct incorporation into amide bonds, making this compound suitable as a building block for fluorinated peptidomimetics. The monoprotected diamine derivatives of 1,5-disubstituted spiro[2.3]hexanes have been demonstrated to serve as β-turn and sheet-like peptidomimetics, with X-ray diffraction confirming the conformational preferences imposed by the spiro scaffold . The 1,1-difluoro substitution adds the metabolic and physicochemical benefits of fluorine without altering the core geometry that defines the peptidomimetic fold, making this compound a strategic choice for protease inhibitor or protein-protein interaction modulator programs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.